molecular formula C14H15NOS B14585158 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one CAS No. 61189-25-1

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one

Katalognummer: B14585158
CAS-Nummer: 61189-25-1
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: BBUKVTWXNVFSNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of phenothiazine derivatives with ethanone. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity . For instance, one common method involves the reaction of 10H-phenothiazine with ethanone under acidic conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is unique due to its specific ethanone functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and industrial processes.

Eigenschaften

CAS-Nummer

61189-25-1

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

1-(1,2,3,4-tetrahydrophenothiazin-10-yl)ethanone

InChI

InChI=1S/C14H15NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3

InChI-Schlüssel

BBUKVTWXNVFSNR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=C(CCCC2)SC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.